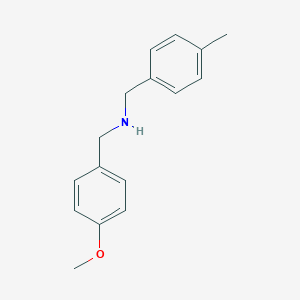

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxybenzyl and 4-Methylbenzyl are both organic compounds. 4-Methoxybenzyl is a reagent used to protect hydroxyl groups on alcohols and phenols . It’s an organosulfur compound with the formula CH3OC6H4CH2SH . 4-Methylbenzyl, on the other hand, is a derivative of benzyl with a methyl group attached to the benzene ring.

Synthesis Analysis

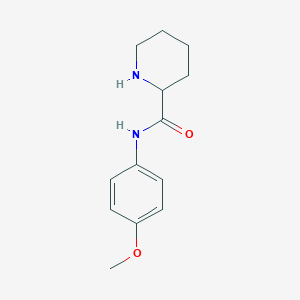

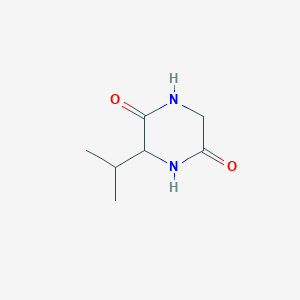

The synthesis of these compounds can involve various methods. For instance, 4-Methoxybenzyl alcohol, a related compound, can be synthesized by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Molecular Structure Analysis

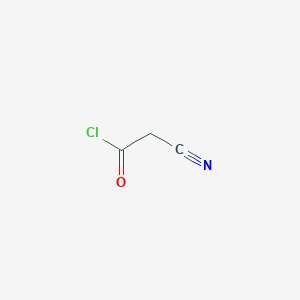

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, 4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, 4-Methoxybenzyl alcohol has a molecular weight of 138.164 Da .科学的研究の応用

Mutagenicity and Carcinogenicity

A review of the mutagenicity of benzidine analogues, including those with methoxy, chloro, or methyl group additions, highlighted their mutagenic activity in certain strains requiring exogenous mammalian activation (S9) for activity. Most carcinogenic benzidine analogues are mutagenic, suggesting a significant role of metabolism to electrophiles that interact with DNA in carcinogenesis (Chung, Chen, & Claxton, 2006).

Pharmacological Applications

The role of amine activators in the curing parameters and toxicity of acrylic bone cements was reviewed, demonstrating the accelerating effect of tertiary aromatic amines in benzoyl peroxide/amine systems for acrylic resin curing, which is critical for biomedical applications such as denture resins or acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Chemical Synthesis and Reactivity

Research on the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts, including C-O, C-N, and C-C bond formation, indicates the potential of such catalysts in organic synthesis, with applications ranging from hydroxylation, amination, to carbenoid insertion, demonstrating high regio-, diastereo-, or enantioselectivity (Che, Lo, Zhou, & Huang, 2011).

Environmental Impact and Toxicity

Studies on environmental effects of common sunscreen ingredients have raised concerns about the persistence and bioaccumulation of certain benzene derivatives in aquatic environments, indicating the importance of understanding the environmental fate and impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAMQTRGVKVYKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353479 |

Source

|

| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

CAS RN |

197728-27-1 |

Source

|

| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)